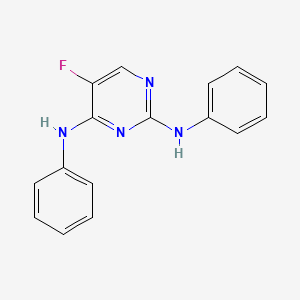![molecular formula C20H21ClN4O2 B5613585 2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide](/img/structure/B5613585.png)
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that often demonstrate significant biological activity, including potential antiviral, antifungal, and anti-inflammatory properties. The presence of a 1,2,4-triazole ring, a common motif in medicinal chemistry, suggests that this compound could interact with biological systems in meaningful ways.
Synthesis Analysis
Synthesizing compounds like the one described often involves multi-step chemical reactions, starting from simpler organic molecules. Techniques such as condensation reactions, N-alkylation, and the use of protecting groups are common. For example, the synthesis of related triazole derivatives involves reactions between azides and alkynes, a process known as click chemistry, which is highly efficient and selective (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic methods, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques allow for the detailed elucidation of the compound's framework, including the arrangement of its atoms and functional groups. X-ray crystallography can also provide precise information on the three-dimensional structure (Wang et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such a compound is influenced by its functional groups. The 1,2,4-triazole ring, chlorophenyl, and acetamide portions play crucial roles in its chemical behavior, including potential interactions with biological macromolecules. The compound might undergo reactions such as hydrolysis, reduction, and nucleophilic substitution depending on the surrounding chemical environment (Arnoldi et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and its formulation into potential drug products. These properties are typically determined through experimental measurements and can significantly affect the compound's application and storage (Dong & Huo, 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are vital for predicting how the compound interacts in biological systems or during synthetic processes. Studies on similar compounds suggest a range of reactivities that could inform the handling and application of this compound in research and potential therapeutic contexts (Salian et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]-N-methyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-13-23(2)18(26)14-24-19(15-9-5-4-6-10-15)22-25(20(24)27)17-12-8-7-11-16(17)21/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJHYYMPXIONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)CN1C(=NN(C1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5613505.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)
![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5613531.png)
![3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B5613536.png)
![4-{[7-methoxy-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-methyl-2-piperazinone](/img/structure/B5613544.png)
![6-methyl-N-(2-phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5613546.png)
![2-[3-(1-azepanylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5613551.png)

![8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613581.png)
![[(2-chlorobenzoyl)amino]methyl 3-nitrobenzoate](/img/structure/B5613593.png)
![4-{(2-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5613599.png)
![N~2~-methyl-N~1~-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-L-serinamide dihydrochloride](/img/structure/B5613607.png)
![3-methyl-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5613617.png)